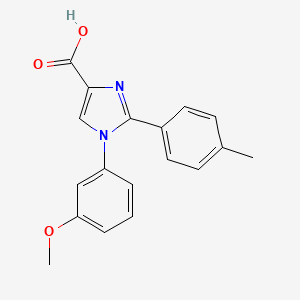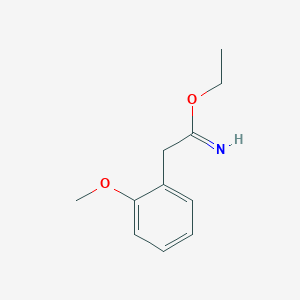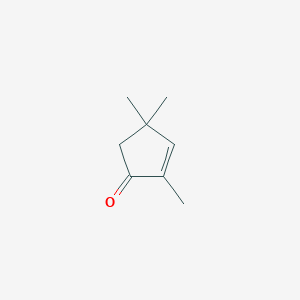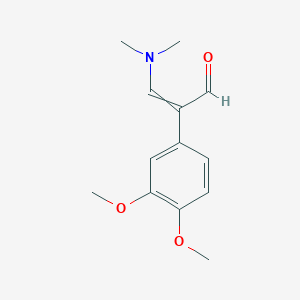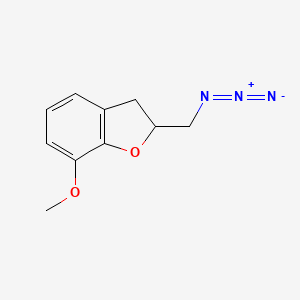![molecular formula C16H14ClN5 B8474654 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline](/img/structure/B8474654.png)
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline is a complex organic compound that features a pyrimidine ring substituted with a chloropyridinyl group and a methylbenzene diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-5-(chloromethyl)pyridine, which is then reacted with various primary aliphatic amines, hydrazine, and hydrazide to obtain the desired cyclization products . The reaction conditions often involve refluxing in suitable solvents and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline include:
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
- 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14ClN5 |
|---|---|
Molecular Weight |
311.77 g/mol |
IUPAC Name |
3-N-[4-(6-chloropyridin-3-yl)pyrimidin-2-yl]-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C16H14ClN5/c1-10-2-4-12(18)8-14(10)22-16-19-7-6-13(21-16)11-3-5-15(17)20-9-11/h2-9H,18H2,1H3,(H,19,21,22) |
InChI Key |
VURBEDYRWZHJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-(trifluoromethoxy)-3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B8474580.png)

![1,6-Diazabicyclo[5.4.0]undeca-6-ene](/img/structure/B8474594.png)
